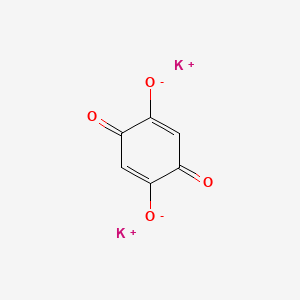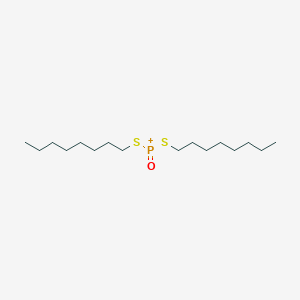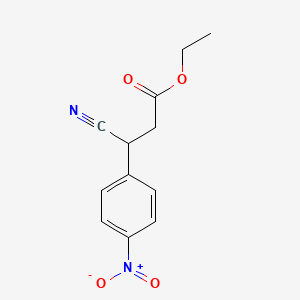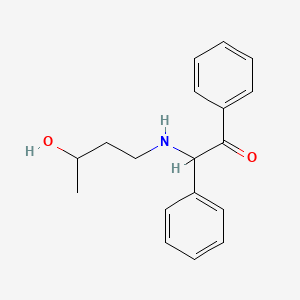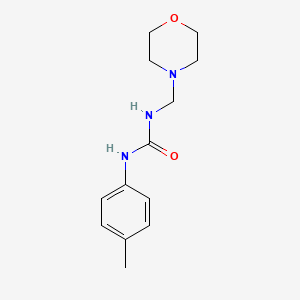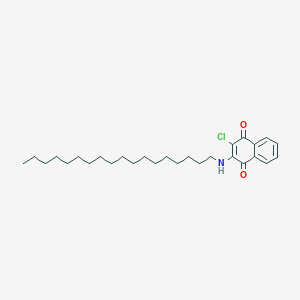
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of a chloro group at the second position, an octadecylamino group at the third position, and a naphthalene-1,4-dione core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(octadecylamino)naphthalene-1,4-dione typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone as the starting material.
Amination Reaction: The 2,3-dichloro-1,4-naphthoquinone undergoes a nucleophilic substitution reaction with octadecylamine. This reaction is typically carried out in an anhydrous solvent such as methanol or ethanol, under reflux conditions.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like primary amines, thiols, and alcohols are used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other naphthoquinone derivatives.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(octadecylamino)naphthalene-1,4-dione involves its interaction with cellular components:
Molecular Targets: The compound targets cellular enzymes and proteins, disrupting their normal function.
Pathways Involved: It interferes with the electron transport chain in mitochondria, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-(n-Butylamino)-3-chloronaphthalene-1,4-dione
- 2,3-Dichloro-1,4-naphthoquinone
Uniqueness
2-Chloro-3-(octadecylamino)naphthalene-1,4-dione is unique due to its long octadecyl chain, which imparts distinct physicochemical properties. This long alkyl chain enhances its lipophilicity, making it more suitable for applications in lipid environments, such as cell membranes. Additionally, the compound’s specific substitution pattern contributes to its unique biological activities and potential therapeutic applications.
Propiedades
Número CAS |
6305-26-6 |
|---|---|
Fórmula molecular |
C28H42ClNO2 |
Peso molecular |
460.1 g/mol |
Nombre IUPAC |
2-chloro-3-(octadecylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C28H42ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26-25(29)27(31)23-20-17-18-21-24(23)28(26)32/h17-18,20-21,30H,2-16,19,22H2,1H3 |
Clave InChI |
SXMWGVCXLYCFEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





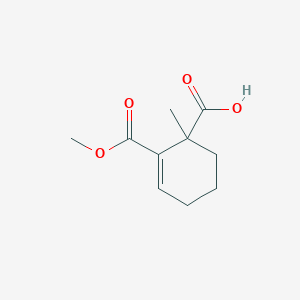
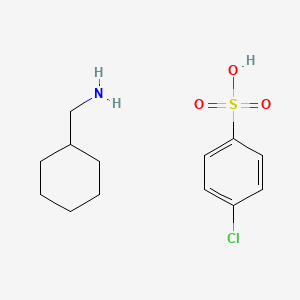
![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)
![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)

